Raceanisodamine
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Overview
Description
Raceanisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus. It is a racemic mixture of anisodamine, which is known for its anticholinergic and α1 adrenergic receptor antagonist properties. This compound has been widely used in traditional Chinese medicine for various therapeutic purposes, including the treatment of acute circulatory shock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of raceanisodamine involves several steps, starting from the extraction of the alkaloid from Anisodus tanguticus. The process typically includes the following steps:
Extraction: The plant material is extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like column chromatography.
Racemization: The purified anisodamine is then racemized to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the extraction and purification processes to ensure high yield and purity. The use of low-toxicity solvents and controlled temperature conditions are crucial to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Raceanisodamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters .
Scientific Research Applications
Raceanisodamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying tropane alkaloids.
Biology: Research on its interaction with cellular membranes and its antioxidant properties.
Medicine: It is primarily used for treating septic shock, circulatory disorders, and organophosphate poisoning.
Industry: Its vasodilating and anti-thrombotic properties make it valuable in pharmaceutical formulations.
Mechanism of Action
Raceanisodamine exerts its effects through several mechanisms:
Cholinergic Antagonism: It blocks cholinergic receptors, reducing smooth muscle spasms.
Adrenergic Antagonism: It acts as an α1 adrenergic receptor antagonist, leading to vasodilation.
Antioxidant Activity: It protects against free radical-induced cellular damage.
Microcirculation Improvement: It enhances blood flow in microcirculatory systems, which is beneficial in conditions like septic shock.
Comparison with Similar Compounds
Raceanisodamine is unique compared to other similar compounds due to its specific combination of cholinergic and adrenergic antagonism. Similar compounds include:
Atropine: Another tropane alkaloid with similar anticholinergic properties but lacks significant adrenergic antagonism.
Scopolamine: Known for its anticholinergic effects but differs in its therapeutic applications.
Hyoscyamine: Similar in structure but used primarily for gastrointestinal disorders.
This compound stands out due to its broad range of therapeutic applications and its dual mechanism of action, making it a valuable compound in both traditional and modern medicine.
Properties
CAS No. |
85760-60-7 |
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Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1 |
InChI Key |
WTQYWNWRJNXDEG-BSMBJXNESA-N |
Isomeric SMILES |
CN1[C@H]2CC(C[C@@H]1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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